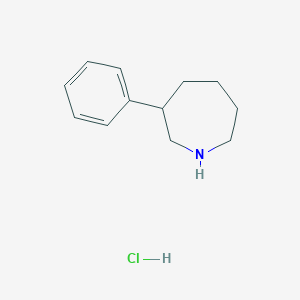

3-phenylazepane hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZOTYLJRCOLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Phenylazepane Hydrochloride

Established Synthetic Pathways to the Azepane Core and Phenylazepane Derivatives

The construction of the foundational azepane ring can be achieved through several strategic approaches, including forming the ring from a linear precursor (ring-closure) or modifying an existing cyclic system (ring-expansion).

Ring-closing reactions involve the intramolecular cyclization of a linear precursor containing the requisite atoms to form the heterocyclic ring. These methods are fundamental in heterocycle synthesis.

Ring-Closing Metathesis (RCM): This powerful reaction utilizes transition metal catalysts, typically ruthenium-based, to form cyclic alkenes from acyclic dienes. For azepane synthesis, a linear amine precursor containing two terminal double bonds can undergo RCM to form a dehydroazepine, which can then be reduced to the saturated azepane. This method has been successfully applied to create benzo researchgate.netrsc.orgazepino[1,2-b]isoquinolin-9-ones, demonstrating the formation of a seven-membered azepine ring as a core structural element. researchgate.net

Tandem Amination/Cyclization: Copper(I)-catalyzed tandem reactions provide an efficient route to functionalized azepines. For instance, the reaction of fluorinated allenynes with amines can initiate a cascade sequence involving amination followed by intramolecular cyclization to yield the azepine core. nih.gov

Intramolecular Carbonyl-Enamine Cyclization: A novel mode of ring closure for azepine systems involves the intramolecular cyclization between a carbonyl group and an enamine. This strategy has been used to prepare new fused heterocyclic systems like pyrazino[2,3-c]azepine, showcasing a versatile method for constructing the azepine ring onto a pre-existing molecular framework. chem-soc.si

| Method | Starting Material Type | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Diene-containing amine | Ruthenium Carbene Catalyst | Unsaturated Azepine Derivative researchgate.net |

| Tandem Amination/Cyclization | Fluorinated Allenyne + Amine | Copper(I) salt | Functionalized Azepine nih.gov |

| Intramolecular Carbonyl-Enamine Cyclization | Linear enamino-ketone | Acid or Thermal | Fused Azepine System chem-soc.si |

Ring-expansion reactions offer an elegant way to synthesize larger rings from more readily available smaller ones. This approach can provide access to complex and highly substituted azepanes that are otherwise difficult to prepare. researchgate.net

Photochemical Dearomative Ring-Expansion: A recently developed strategy allows for the synthesis of complex azepanes from simple nitroarenes. rwth-aachen.de This method involves the photochemical conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered benzene framework into a seven-membered 3H-azepine. rwth-aachen.deresearchgate.net Subsequent hydrogenation of the azepine intermediate yields the saturated azepane ring. This two-step process is notable for its efficiency and ability to translate the substitution pattern of the starting arene to the final product. rwth-aachen.de The reaction is mediated by blue light at room temperature. researchgate.net

Palladium-Catalyzed Two-Carbon Homologation: General methods for the two-carbon ring expansion of common heterocycles like pyrrolidines and piperidines can produce azepanes and azocanes, respectively. rsc.org This palladium-catalyzed rearrangement of 2-alkenyl piperidines proceeds under mild conditions and is tolerant of various functional groups, providing direct access to sp³-rich azepane systems. rsc.org

Cascade Ring Expansion: Linear precursors can be designed to undergo a cyclization/ring expansion cascade. For example, a linear olefinic aziridine can react with N-Bromosuccinimide (NBS) to form a bromonium ion, which then cyclizes to a strained aziridinium ion. This intermediate undergoes a stereoselective ring-opening to furnish the seven-membered azepane ring. rsc.org

| Method | Precursor Ring System | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Photochemical Dearomative Expansion | Nitroarene | Blue light, P(Oi-Pr)₃, Et₂NH, then H₂/Catalyst | Substituted Azepane | rwth-aachen.deresearchgate.net |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Piperidine (B6355638) | Palladium Catalyst | Substituted Azepane | rsc.org |

| Cascade Cyclization/Expansion | Linear Olefinic Aziridine | N-Bromosuccinimide (NBS) | Substituted Azepane | rsc.org |

Multi-step synthesis is the strategic foundation for constructing complex molecules like pharmaceutical agents from simpler starting materials. vapourtec.com This approach involves a carefully planned sequence of reactions where the product of one step becomes the starting material for the next. vapourtec.com In the context of phenylazepane derivatives, a multi-step sequence allows for the methodical assembly of the carbon skeleton and the introduction of specific functional groups in a controlled manner. Modern advancements in flow chemistry have enabled the integration of multiple reaction and purification steps into a single continuous process, enhancing efficiency, safety, and reproducibility. syrris.jpnih.gov Such integrated sequences are particularly valuable in pharmaceutical manufacturing. mit.edu

Targeted Synthesis of 3-Phenylazepane (B1371516) Hydrochloride

The specific synthesis of 3-phenylazepane hydrochloride requires methods that can regioselectively introduce a phenyl group at the C3 position of the azepane ring, followed by conversion to the hydrochloride salt.

Reductive amination is a cornerstone of amine synthesis, widely employed in the pharmaceutical industry for its reliability and operational simplicity in forming C-N bonds. nih.govresearchgate.net The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride. nih.gov

A plausible route to 3-phenylazepane via this strategy could involve the intramolecular reductive amination of a linear amino-ketone precursor, 6-amino-1-phenylhexan-4-one. Alternatively, an intermolecular approach could utilize a pre-formed azepane ketone, such as azepan-3-one, followed by a reaction like a Suzuki-Miyaura coupling to introduce the phenyl group, though this falls outside a direct reductive amination for the key bond formation. A more direct, albeit challenging, approach would be the reductive amination of a suitable phenyl-substituted keto-aldehyde with ammonia or an ammonia equivalent. The versatility of reductive amination makes it a key strategy for preparing a wide array of substituted amines. mdpi.com

The final target compound can often be accessed by chemical modification of a closely related and more accessible intermediate.

Reduction of Unsaturated Precursors: A 3-phenyl-azepine or a 3-phenyl-dihydroazepine, synthesized via methods like ring-expansion of a phenyl-substituted precursor, can be subjected to catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to reduce the double bonds within the ring and afford the saturated 3-phenylazepane.

Salt Formation: Once the 3-phenylazepane free base is obtained and purified, it can be converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, solubility, and handling properties. The conversion is typically achieved by dissolving the amine base in a suitable organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The this compound then precipitates as a crystalline solid and can be isolated by filtration. google.com

Advanced and Novel Synthetic Approaches for Phenylazepanes

Recent progress in synthetic organic chemistry has introduced several powerful methodologies for the construction and functionalization of the phenylazepane scaffold. These include organolithium-mediated reactions, transition metal catalysis, and photoredox catalysis, which offer unique pathways to this important structural motif.

Organolithium reagents are potent bases used to deprotonate weakly acidic C-H bonds, creating carbanions that can be trapped with various electrophiles. nih.gov This strategy is particularly effective for the functionalization of N-heterocycles like phenylazepane. The comparative acidity of protons at positions alpha to the nitrogen atom (the benzylic position) and ortho to the phenyl group makes lithiation-substitution a versatile tool for introducing substituents at these key locations. researchgate.net

The efficiency and regioselectivity of lithiation reactions are highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the protecting group on the nitrogen atom. For N-Boc-2-phenylazepane, a close analogue of the 3-phenylazepane core, detailed studies have been conducted to optimize the deprotonation step. researchgate.net Researchers have utilized in-situ ReactIR spectroscopy to monitor the progress of the metallation reaction. researchgate.net Furthermore, the rotational barrier of the N-Boc (tert-butoxycarbonyl) group was investigated using variable temperature (VT)-NMR spectroscopy and supported by DFT (Density Functional Theory) studies. Understanding the dynamics of the protecting group is crucial as its conformation can influence the accessibility of different protons and thus the outcome of the lithiation. researchgate.net

Table 1: Optimized Lithiation Parameters for N-Boc-Phenylazepane Analogues

| Parameter | Condition | Rationale/Observation |

|---|---|---|

| Base | n-Butyllithium (nBuLi) or hexyllithium | Effective for deprotonation at the benzylic or ortho positions. researchgate.netnih.gov |

| Protecting Group | N-Boc | Influences regioselectivity; its rotational dynamics are key to reaction outcome. researchgate.netnih.gov |

| Temperature | -78 °C | Low temperature is standard for controlling the reactivity of organolithium reagents. researchgate.net |

| Monitoring | In-situ ReactIR Spectroscopy | Allows for real-time tracking of the metallation process. researchgate.net |

| Mechanistic Study | VT-NMR, DFT calculations | Used to determine the rotational energy barrier of the Boc group. researchgate.net |

A significant advantage of lithiation chemistry is the ability to direct functionalization to specific positions by carefully choosing the substrate and reagents. In the case of N-substituted phenylazepanes, a notable switch in regioselectivity between the alpha (benzylic) and ortho positions has been demonstrated. The nature of the substituent on the nitrogen atom plays a pivotal role in directing the deprotonation. nih.gov

For instance, studies on N-Boc-2-phenylazepane revealed that treatment with butyllithium followed by an electrophile predominantly results in substitution at the alpha position, adjacent to the nitrogen. researchgate.net However, a fascinating switch in reactivity was observed when using specific electrophiles like alkyl cyanoformates or chloroformates. These reagents led exclusively to the formation of ortho-substituted products in high yields. This change in regioselectivity is attributed to a potential η3 coordination of the lithium atom at the C-2 position with the phenyl ring, favoring ortho-deprotonation. researchgate.net This contrasts with N-alkyl-2-arylazetidines, where the N-alkyl group itself can act as a directing group, promoting ortho-lithiation of the aryl ring. nih.gov

Table 2: Regioselectivity in the Functionalization of N-Boc-2-Phenylazepane

| Electrophile Type | Position of Substitution | Reported Yield | Reference |

|---|---|---|---|

| General Electrophiles (e.g., aldehydes, ketones) | Alpha (α) | Not specified | researchgate.net |

| Alkyl Cyanoformates | Ortho | Up to 85% | researchgate.net |

Transition metal catalysis offers mild and efficient alternatives to classical synthetic methods. For the synthesis of azepanes, iron catalysis has emerged as a sustainable and powerful option.

An efficient method for synthesizing a variety of cyclic amines, including azepanes, involves the reductive amination of carbonyl derivatives with ω-amino fatty acids, catalyzed by an iron complex. nih.govresearchgate.net This approach utilizes an Fe(CO)₄(IMes) complex [IMes=1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene] and a hydrosilylation process. nih.govresearchgate.net The reaction demonstrates good functional group tolerance and produces azepanes in moderate to excellent yields. nih.govresearchgate.net This methodology represents an attractive route for constructing the core azepane ring from linear precursors. The use of an earth-abundant and non-toxic metal like iron makes this process particularly appealing from a green chemistry perspective. nih.gov

Table 3: Iron-Catalyzed Synthesis of Cyclic Amines

| Catalyst | Reaction Type | Substrates | Products | Yields | Reference |

|---|

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the construction of complex molecular architectures under exceptionally mild conditions. beilstein-journals.orgprinceton.edu This strategy relies on the generation of radical intermediates through single-electron transfer (SET) processes initiated by a photo-excited catalyst.

This approach has been applied to the synthesis of functionalized azepino[1,2-a]indoles. researchgate.net In this system, C10a-acetoxylated perhydroazepino[1,2-a]-indoles serve as precursors to carbon-centered radicals. A photoredox-catalyzed SET reduction, followed by fragmentation, generates tricyclic α-amino-α-carbonyl radicals. These reactive intermediates can then participate in C-C bond-forming reactions with electron-rich alkenes. researchgate.net While this example illustrates the functionalization of a complex, fused azepane system, the underlying principles demonstrate the potential of photoredox catalysis for the synthesis and modification of simpler phenylazepane structures. The ability to generate and control radical intermediates under mild conditions opens new avenues for creating diverse libraries of C(sp³)-rich aliphatic core structures, including those based on the azepane ring. princeton.edu

Transition Metal-Catalyzed Reactions

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of 3-phenylazepane is crucial, as the biological activity of enantiomers can differ significantly. Various strategies have been developed to produce enantiomerically enriched or pure forms of this compound.

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Auxiliaries like pseudoephedrine and pseudoephenamine are widely used in asymmetric alkylation reactions to produce enantiomerically enriched products. nih.govharvard.edu While their direct application to form the 3-phenylazepane core requires specific synthetic design, the principle remains a cornerstone of asymmetric synthesis.

A more direct approach involves the use of chiral ligands or catalysts that can influence the stereochemistry of the ring-forming reaction. One notable method is the asymmetric synthesis of polysubstituted azepanes using (-)-sparteine, a chiral diamine, to mediate a lithiation-conjugate addition sequence. nih.gov This key step establishes the stereocenters with high diastereoselectivity and enantioselectivity, which are then carried through to the final azepane ring. nih.gov

Table 1: Chiral Reagents in Azepane Synthesis

| Chiral Reagent | Type | Application | Outcome |

|---|---|---|---|

| (-)-Sparteine | Chiral Ligand | Mediates asymmetric lithiation-conjugate addition | Highly diastereoselective and enantioselective formation of azepane precursors nih.gov |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting versus the slow-reacting enantiomer (s = k_fast / k_slow). st-andrews.ac.uk An s-factor greater than 20 is generally considered efficient for preparative purposes. princeton.edu

For cyclic amines, including azepanes, kinetic resolution can be achieved through N-acylation reactions catalyzed by N-heterocyclic carbenes (NHCs) in combination with chiral co-catalysts. For instance, a co-catalysis system involving an achiral NHC and a chiral hydroxamic acid has been used for the kinetic resolution of various cyclic amines, yielding enantiomerically enriched products with s-factors as high as 74. unife.it Palladium-catalyzed C-H olefination has also been employed for the kinetic resolution of β-alkyl phenylethylamine derivatives, which are precursors to benzoazepine structures. mdpi.com

Table 2: Efficiency in Kinetic Resolution of Heterocyclic Amines

| Method | Substrate Type | Catalyst/Reagent | Selectivity Factor (s) |

|---|---|---|---|

| N-Acylation | Cyclic Amines (incl. Azepanes) | NHC / Chiral Hydroxamic Acid | Up to 74 unife.it |

| Acylative KR | Tertiary Heterocyclic Alcohols | Isothiourea (HyperBTM) | Up to >200 |

Diastereoselective synthesis aims to form a specific diastereomer out of several possibilities. In the context of 3-phenylazepane, this is relevant when additional stereocenters are present or are being formed during the cyclization process.

A highly diastereoselective method for creating substituted azepanes involves a lithiation-conjugate addition sequence of N-Boc-N-(p-methoxyphenyl)-allylamines to a β-aryl α,β-unsaturated ester. nih.gov This reaction creates the acyclic precursor with the desired stereochemistry, which is then cyclized to form the azepane ring. nih.gov Another strategy is the diastereoselective hydroboration of tetrahydroazepine precursors, which yields specific regioisomeric azepanols that can be further functionalized. nih.gov Ring expansion of piperidine derivatives is another method that can proceed with excellent stereoselectivity and regioselectivity to furnish diastereomerically pure azepane derivatives. rsc.org These methods often rely on substrate control, where the existing stereochemistry in the starting material dictates the stereochemical outcome of the cyclization.

Synthesis of Substituted 3-Phenylazepane Derivatives

The synthesis of derivatives with substituents on the phenyl ring of 3-phenylazepane can be achieved through two primary strategies: by using a pre-functionalized starting material or by performing chemical modifications on the phenyl ring of the formed azepane scaffold.

The first approach involves starting the synthesis with an aryl halide or another substituted aromatic compound that will ultimately become the phenyl moiety of the final product. researchgate.net For example, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be used in the final cyclization step to form dibenzazepine scaffolds with various substitutions on one or both phenyl rings. nih.gov This strategy allows for the introduction of a wide variety of functional groups.

The second approach, late-stage functionalization, involves direct chemical modification of the phenyl group after the azepane ring is constructed. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could be employed, although the reactivity and regioselectivity would be influenced by the azepane ring and any protecting groups on the nitrogen atom.

Substituent Effects on the Azepane Ring System

The chemical reactivity and conformational landscape of the this compound ring system are significantly influenced by the nature and position of substituents on both the phenyl ring and the azepane nucleus. These substituents can exert a combination of electronic and steric effects that modulate the properties of the molecule. While specific quantitative data for this compound derivatives are not extensively available in the reviewed literature, the well-established principles of physical organic chemistry allow for a detailed discussion of the expected effects.

Electronic Effects

Electronic effects are transmitted through the sigma (σ) bond framework (inductive effects) and the pi (π) system (resonance effects). Substituents on the phenyl ring of 3-phenylazepane can either donate or withdraw electron density, which in turn affects the reactivity of the aromatic ring and potentially the properties of the azepane nitrogen.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the phenyl ring. This activation makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. The increased electron density can also be transmitted inductively to the azepane ring, potentially influencing the basicity of the nitrogen atom.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the phenyl ring. This deactivation makes the ring less reactive towards electrophiles. The electron-withdrawing nature of these substituents can also decrease the basicity of the azepane nitrogen through inductive effects.

The expected impact of various substituents on the electronic properties of the phenyl ring in a hypothetical 3-phenylazepane system is summarized in the table below.

| Substituent (on Phenyl Ring) | Type | Expected Electronic Effect on the Phenyl Ring |

| -OCH₃ | Electron-Donating | Activation |

| -CH₃ | Electron-Donating | Activation |

| -H | Neutral | Baseline |

| -Cl | Electron-Withdrawing | Deactivation |

| -CN | Electron-Withdrawing | Deactivation |

| -NO₂ | Electron-Withdrawing | Deactivation |

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in determining the conformational preferences and reactivity of the 3-phenylazepane ring. The seven-membered azepane ring is inherently flexible and can adopt several conformations, such as chair and boat forms. The presence of substituents can favor one conformation over others to minimize steric strain.

A key steric consideration in cyclic systems is the 1,3-diaxial interaction, which is a destabilizing interaction between an axial substituent and other axial groups on the same side of the ring. pressbooks.publibretexts.org In the context of a substituted 3-phenylazepane, a bulky substituent would preferentially occupy an equatorial position to avoid these unfavorable interactions. libretexts.org

The table below illustrates the general trend of increasing steric bulk for common substituents, which would correlate with a greater preference for the equatorial position on the azepane ring.

| Substituent | Relative Steric Bulk |

| -H | Very Low |

| -F | Low |

| -OH | Low |

| -CH₃ | Medium |

| -iPr | High |

| -tBu | Very High |

The interplay of these electronic and steric factors is critical in directing the outcomes of chemical transformations involving this compound and its derivatives. For instance, the regioselectivity of reactions on the phenyl ring will be governed by the directing effects of existing substituents, while the stereoselectivity of reactions involving the azepane ring will be influenced by the conformational biases imposed by its substituents.

Structure Activity Relationship Sar Studies of 3 Phenylazepane Hydrochloride and Analogues

Investigation of Substituent Effects on Biological Activity

The nature and position of substituents on the phenyl ring of 3-phenylazepane (B1371516) analogues play a crucial role in their interaction with receptors. While specific quantitative data for a systematic series of 3-phenylazepane hydrochloride analogues is not extensively available in the public domain, general principles from related classes of compounds, such as opioid receptor ligands, offer valuable insights.

For instance, in related opioid-like molecules, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can influence binding affinity. These groups can alter the electronic distribution of the phenyl ring, potentially affecting π-π stacking interactions or other non-covalent bonds with the receptor's amino acid residues. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can also modulate activity, sometimes in opposing ways depending on the specific receptor and its binding pocket architecture. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its ability to interact with specific regions of the binding site.

A key example that underscores the importance of the phenyl group's substitution pattern is meptazinol (B1207559), a clinically used analgesic that is a derivative of 3-phenylazepane. Meptazinol features a hydroxyl group on the phenyl ring, a modification that is critical for its analgesic activity and its mixed agonist-antagonist profile at opioid receptors. This hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions within the receptor binding pocket.

The seven-membered azepane ring possesses significant conformational flexibility, and its stereochemistry is a critical determinant of biological activity. The spatial arrangement of the phenyl group relative to the azepane ring, as well as the conformation adopted by the ring itself, profoundly influences how the molecule fits into its biological target.

The case of meptazinol again provides a compelling example. Meptazinol exists as a racemic mixture, but its two enantiomers exhibit different pharmacological properties. Studies have shown that (+)-meptazinol exists in solution as two stable conformers where the phenyl group is in either an axial or equatorial position relative to the azepane ring. amegroups.cn These two conformers are suggested to have different pharmacophores, meaning they interact with the µ-opioid receptor in distinct ways, which may contribute to the drug's complex pharmacological profile of being a mixed agonist-antagonist. amegroups.cn This highlights that the specific three-dimensional shape of the molecule is paramount for its interaction with the receptor.

Furthermore, research on bis-(-)-nor-meptazinols, which are dimers of a meptazinol derivative, has provided quantitative data on the importance of the azepane scaffold. These studies have shown that linking two nor-meptazinol units can dramatically increase inhibitory potency against cholinesterases, enzymes implicated in Alzheimer's disease. The length of the linker between the two units significantly impacts activity, demonstrating that the spatial presentation of the azepane moieties is crucial for binding to the target enzymes. acs.org

| Compound | Linker Length (n) | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|---|

| (-)-Meptazinol | - | >100,000 | >100,000 |

| 5h | 9 | Low Nanomolar | Low Nanomolar |

| 5i | 10 | Not specified | Not specified |

Comparative SAR Analysis with Analogous Ring Systems

To better understand the role of the seven-membered azepane ring, SAR studies often involve comparing 3-phenylazepane derivatives with analogues containing different heterocyclic ring systems, most notably the six-membered piperidine (B6355638) ring.

The replacement of the azepane ring in bioactive compounds with a piperidine ring often leads to significant changes in pharmacological activity. This is attributed to the differences in ring size, conformational flexibility, and the orientation of the substituents. Azepanes, being larger and more flexible than piperidines, can adopt a wider range of conformations, which may allow for optimal interactions with some biological targets but be detrimental for others. nih.gov

In the context of cholinesterase inhibition, a comparative study of phenyl-substituted azacycloalkanes revealed a clear structure-activity relationship based on the ring size. The rank order of affinity for acetylcholinesterase (AChE) was found to be azepane (7-membered ring) > pyrrolidine (B122466) (5-membered ring) > piperidine (6-membered ring). nih.gov This suggests that for AChE, the larger azepane ring provides a better scaffold for positioning the key interacting groups.

The preference for a particular ring size is highly dependent on the specific biological target. While the azepane ring is favored for AChE inhibition in the series mentioned above, the opposite is true for certain opioid receptors. For instance, in the development of fentanyl analogues, it was observed that replacing the piperidine ring with a larger azepane ring resulted in a significant decrease in analgesic activity. scielo.br This indicates that the more constrained six-membered piperidine ring is the ideal scaffold for interaction with the µ-opioid receptor in that chemical series.

This differential preference underscores the importance of the three-dimensional structure of the ligand and the topology of the receptor's binding site. A more flexible ring system like azepane might be able to adapt to a larger, more accommodating binding pocket, while a more rigid ring like piperidine might be necessary to pre-organize the pharmacophoric elements for optimal interaction with a more constrained binding site.

| Compound Class | Ring System | Effect on Analgesic Activity | Reference |

|---|---|---|---|

| Fentanyl Analogues | Piperidine (6-membered) | Ideal for µ-opioid receptor interaction | scielo.br |

| Fentanyl Analogues | Azepane (7-membered) | Significant loss of analgesia | scielo.br |

| Phenyl-substituted Azacycloalkanes | Azepane (7-membered) | Highest AChE affinity | nih.gov |

| Phenyl-substituted Azacycloalkanes | Piperidine (6-membered) | Lower AChE affinity than azepane | nih.gov |

Rational Design of this compound Derivatives for Enhanced Potency and Selectivity

The insights gained from SAR studies are fundamental to the rational design of new this compound derivatives with improved therapeutic properties. By understanding which structural features are critical for binding to a specific target and which contribute to off-target effects, medicinal chemists can strategically modify the lead compound to enhance its potency and selectivity.

For example, if the goal is to develop a potent and selective opioid analgesic based on the 3-phenylazepane scaffold, SAR data would suggest that while the azepane ring might not be optimal for µ-opioid receptor activity in all contexts, specific substitutions on the phenyl ring and optimization of the stereochemistry could lead to potent compounds. amegroups.cnnih.gov The discovery that different conformers of meptazinol have distinct pharmacophores opens up the possibility of designing conformationally constrained analogues that selectively stabilize the desired active conformation, potentially leading to purer agonist or antagonist activity and reducing mixed effects. amegroups.cn

Moreover, the finding that bis-nor-meptazinol derivatives are potent cholinesterase inhibitors suggests a path for designing new agents for neurodegenerative diseases. acs.org Rational design in this context could involve optimizing the length and chemical nature of the linker connecting the two azepane units to maximize the interaction with both the catalytic and peripheral anionic sites of acetylcholinesterase. acs.orgacs.org

The process of rational design is iterative, involving cycles of design, synthesis, and biological testing. Computational modeling and molecular docking studies are often employed to visualize how a designed molecule might fit into the target's binding site, helping to prioritize which derivatives to synthesize. This approach, guided by a solid understanding of SAR, is crucial for the development of novel 3-phenylazepane-based therapeutics.

Pharmacological Target Identification and Mechanistic Studies Preclinical Focus

Opioid Receptor Modulatory Activity

The 3-phenylazepane (B1371516) scaffold is a key structural motif found in several compounds targeting opioid receptors. Preclinical research has primarily focused on derivatives of 3-phenylazepane, which exhibit a range of activities from mixed agonism/antagonism to full antagonism at various opioid receptor subtypes. While direct and comprehensive preclinical data on the opioid receptor modulatory activity of 3-phenylazepane hydrochloride itself is limited in publicly available research, its role as a crucial precursor in the synthesis of potent opioid receptor antagonists is well-documented. biorxiv.orggoogle.com

While specific studies characterizing this compound as a standalone opioid receptor antagonist are not extensively detailed in the available literature, its structural framework is integral to the development of molecules with opioid antagonist properties. For instance, patent literature describes the use of 3-phenylazepane hydrochloric acid salt as a starting material for the creation of diaryl ether derivatives designed as opioid receptor antagonists for conditions such as obesity and pruritus. biorxiv.orggoogle.com This implies that the 3-phenylazepane moiety is a recognized pharmacophore for achieving opioid receptor blockade.

Furthermore, a derivative of 3-phenylazepane, meptazinol (B1207559), is characterized as a partial agonist at the µ-opioid receptor, possessing a mixed agonist/antagonist profile. dntb.gov.ua This dual activity suggests that the parent 3-phenylazepane structure has the potential to interact with opioid receptors and modulate their function, likely in a manner that can be chemically tuned towards antagonism. Another screening study identified meptazinol hydrochloride, a 3-phenylazepane derivative, as a narcotic antagonist with analgesic properties that acts on opioid receptors. researchgate.net

Meptazinol, for example, is known to be a partial agonist at the μ-opioid receptor. dntb.gov.ua This indicates a significant affinity for this particular subtype. The mixed agonist/antagonist properties of meptazinol suggest a complex interaction with the μ-receptor, which may involve binding in a manner that does not produce a full agonist response, thereby antagonizing the effects of full agonists like morphine. dntb.gov.uanih.gov

The development of various opioid antagonists from 3-phenylazepane underscores the importance of this chemical scaffold in achieving affinity for opioid receptors. biorxiv.orggoogle.com The specific substitutions on the azepane ring and the phenyl group in the derivatives are critical for determining the binding affinity and selectivity for the μ, δ, and κ opioid receptor subtypes.

| Compound | Opioid Receptor Target(s) | Reported Activity |

| Meptazinol | μ-opioid receptor | Partial Agonist / Mixed Agonist-Antagonist dntb.gov.uanih.gov |

| Diaryl ether derivatives | Opioid Receptors | Antagonist biorxiv.orggoogle.com |

This table summarizes the reported opioid receptor activity of compounds structurally related to this compound, as direct data for the parent compound is limited.

The precise molecular mechanism by which this compound would interact with opioid receptors has not been specifically elucidated in preclinical research. However, based on the known pharmacology of its derivatives and general principles of opioid receptor binding, some inferences can be made.

Opioid receptors are G protein-coupled receptors (GPCRs), and their activation or inhibition involves conformational changes upon ligand binding. For an antagonist, the binding to the receptor would prevent the conformational changes necessary for receptor activation and subsequent intracellular signaling.

The 3-phenylazepane structure likely orients the phenyl group in a way that allows for key interactions within the binding pocket of the opioid receptor. The azepane ring provides a flexible backbone that can adopt a conformation suitable for receptor binding. The nature and position of substituents on both the azepane and phenyl rings in its derivatives are what fine-tune the interaction, determining whether the compound acts as an agonist, antagonist, or partial agonist. For instance, in diaryl ether derivatives synthesized from 3-phenylazepane, the extended structure allows for interactions with different subsites within the receptor, leading to a more robust antagonist profile. biorxiv.orggoogle.com

Exploration of Other Reported Biological Targets

Extensive literature searches did not yield specific preclinical studies identifying this compound as an allosteric inhibitor of Ubiquitin Specific Protease 5 (USP5) or as an antagonist of the Histamine (B1213489) H3 receptor. While research exists on inhibitors and antagonists for these targets, and some may contain related chemical motifs, there is no direct evidence to suggest that this compound itself has been characterized for these activities.

No information was found in the searched sources to indicate that this compound is an allosteric inhibitor of USP5.

No information was found in the searched sources to indicate that this compound is a histamine H3 receptor antagonist.

Prokineticin Receptor Modulation

Derivatives of azepane, including those with a phenyl group, have been investigated for their potential to modulate prokineticin receptors. molaid.comgoogle.com Prokineticin receptors, which include Prokineticin Receptor 1 (PKR1), are G-protein coupled receptors (GPCRs) involved in various physiological processes, including gastrointestinal motility and pain perception. Research into piperidine (B6355638) and azepine derivatives has identified them as potential modulators of these receptors. molaid.comgoogle.com The exploration of these compounds is often part of broader screening efforts to identify novel ligands for GPCRs. biorxiv.org

Potential Antiviral Mechanisms (e.g., Ebola Virus, HCMV)

Preclinical research has identified 3-phenylazepane derivatives as potential antiviral agents. In a high-throughput screening (HTS) of an FDA-approved chemical library, a 3-phenylazepane derivative was found to block the entry of both Ebola Virus (EBOV) and Human Cytomegalovirus (HCMV). biorxiv.org This suggests a mechanism of action that interferes with the initial stages of the viral life cycle. biorxiv.orgnih.gov The Ebola virus, a member of the Filoviridae family, typically enters host cells through a complex process involving glycoprotein (B1211001) (GP) binding to the cell surface and subsequent membrane fusion. nih.gov Similarly, HCMV, a betaherpesvirus, also utilizes surface glycoproteins for entry, although the specific receptors and pathways differ. nih.gov The ability of the 3-phenylazepane derivative to inhibit both viruses points towards a potential interaction with a common host factor or a shared pathway component involved in viral entry. biorxiv.org

Enzyme Inhibitory Activities (e.g., Acetylcholinesterase, Alpha-Glucosidase)

The azepane scaffold is a key building block in various biologically active compounds, including some with enzyme-inhibiting properties. uni-regensburg.de

Acetylcholinesterase (AChE) Inhibition : Certain azepane-containing compounds, such as meptazinol and its analogue bis-(-)-nor-meptazinol, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE). uni-regensburg.de AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov The analgesic effect of meptazinol is primarily attributed to its S-(-)-enantiomer's ability to inhibit AChE. uni-regensburg.de

Alpha-Glucosidase Inhibition : A derivative identified as compound 3 in one study, characterized as a non-sugar-type α-glucosidase inhibitor, showed significant potency with an IC50 value of 8 µM. uni-regensburg.de This level of inhibition was reported to be 25 times more potent than the standard drug 1-deoxynojirimycin. uni-regensburg.de Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov

In Vitro Biological Evaluation Methodologies

Cell-Based Assay Development

The antiviral properties of a 3-phenylazepane derivative were identified through the development and execution of a cell-based assay designed for high-throughput screening. biorxiv.org In this methodology, a library of FDA-approved compounds was tested for its ability to inhibit the replication of SARS-CoV-2. biorxiv.org The robustness of the screening process was confirmed by the identification of drugs already in clinical trials, such as chloroquine (B1663885) derivatives. biorxiv.org For the antiviral assays, Vero E6 cells were typically seeded in plates and subsequently infected with the virus at a specific multiplicity of infection (MOI), such as 0.002. biorxiv.org The effect of the test compounds, including the 3-phenylazepane derivative, on viral infection and cell viability was then quantified. biorxiv.org

Biochemical Assay Development for Target Engagement

Biochemical assays are crucial for confirming direct interaction with a molecular target. For enzyme inhibitors, these assays measure the enzyme's activity in the presence of the compound.

Cholinesterase Inhibition Assay : A common method is the Ellman's procedure, which is a spectrophotometric assay. nih.gov It measures the product of enzymatic hydrolysis of a substrate, like a thiocholine (B1204863) derivative, to determine the inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

α-Glucosidase Inhibition Assay : An in vitro assay for α-glucosidase inhibition involves determining the amount of p-nitrophenol (pNP) produced from the enzymatic breakdown of the substrate p-nitrophenol-α-D-glucopyranoside (pNPG). nih.gov The reduction in pNP formation in the presence of an inhibitor corresponds to its activity. nih.gov

In Vitro Potency and Efficacy Determination (e.g., EC50, IC50)

The potency and efficacy of 3-phenylazepane derivatives and related compounds are quantified using standard metrics such as EC50 and IC50 values, which represent the concentration of a compound required to elicit 50% of the maximal effect or to inhibit a biological process by 50%, respectively. google.com

For antiviral activity, both the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are determined to assess the compound's therapeutic index. biorxiv.org A study identified a 3-phenylazepane derivative as a hit that blocks Ebola Virus and HCMV entry in a high-throughput screen. biorxiv.org While specific EC50 values for this compound were part of a larger dataset, the methodology involved calculating these values from dose-response curves. biorxiv.org

In the context of enzyme inhibition, an azepane derivative demonstrated potent α-glucosidase inhibition with a specific IC50 value. uni-regensburg.de

| Compound Class | Target | Assay Type | Potency (IC50) |

|---|---|---|---|

| Azepane Derivative | α-Glucosidase | Enzymatic | 8 µM uni-regensburg.de |

Data compiled from preclinical in vitro studies.Computational Chemistry and Molecular Modeling for 3 Phenylazepane Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-phenylazepane (B1371516) hydrochloride, such as its electronic structure and conformational preferences. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its energetics and geometry.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. While specific DFT studies on 3-phenylazepane hydrochloride are not extensively documented in publicly available literature, research on analogous structures, such as N-Boc-2-phenylazepane, provides valuable insights into the likely conformational behavior and electronic properties of the 3-phenylazepane core. whiterose.ac.uk

DFT calculations can be employed to determine the optimized geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. These calculations also yield crucial electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is critical for understanding the molecule's reactivity and its potential to interact with biological targets. The seven-membered azepane ring is known for its conformational flexibility, and DFT helps to elucidate the preferred low-energy conformations. researchgate.net

A DFT conformational analysis would likely reveal several low-energy conformers for 3-phenylazepane, differing in the orientation of the phenyl group and the puckering of the azepane ring. The protonation of the nitrogen atom to form the hydrochloride salt would further influence the electronic distribution and conformational preferences.

Table 1: Representative Theoretical Data from DFT Calculations on Related Azepane Structures

| Parameter | Description | Illustrative Value (for a related azepane) |

| Total Energy | The total electronic energy of the optimized geometry. | Varies based on the specific molecule and basis set. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | Typically in the range of -5 to -7 eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | Typically in the range of 0 to 2 eV. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies depending on conformation, often 1-3 Debye. |

Note: The values in this table are illustrative and based on general findings for similar azepane structures. Specific calculations for this compound are required for precise data.

Calculation of Conformational Energy Barriers

The azepane ring in this compound can adopt multiple conformations, and the transitions between these states are governed by specific energy barriers. Calculating these conformational energy barriers is crucial for understanding the dynamic behavior of the molecule.

While direct experimental or computational data on the conformational energy barriers of this compound is scarce, studies on related N-substituted phenylazepanes have shown that the rotation of the substituent on the nitrogen and the inversion of the seven-membered ring are key dynamic processes. whiterose.ac.uk For instance, DFT calculations on N-Boc-2-phenylazepane have been used to determine the rotational barrier of the Boc group, revealing a significant energy requirement for this process. whiterose.ac.uk These studies highlight the importance of the substitution pattern on the conformational energetics of the azepane ring.

For this compound, the primary conformational transitions would involve ring-puckering and the rotation of the phenyl group relative to the azepane ring. The energy barriers for these transitions can be calculated using DFT by mapping the potential energy surface along the relevant dihedral angles. This would provide a detailed picture of the conformational landscape and the likelihood of the molecule adopting different shapes at physiological temperatures.

Table 2: Illustrative Conformational Energy Barriers for a Related Azepane Derivative

| Conformational Change | Calculated Energy Barrier (kcal/mol) | Method |

| Ring Inversion | 5 - 10 | DFT |

| N-Substituent Rotation | 10 - 15 | DFT |

Note: These values are estimations based on studies of similar heterocyclic systems and are not specific to this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations can be used to predict the preferred orientation of this compound when it binds to the active site of a target protein. While the specific protein targets for this compound are not extensively defined in the public domain, docking studies on related azepane derivatives have been performed to understand their interactions with various receptors. For example, derivatives of azepane have been docked into the active sites of enzymes like protein kinase B (PKB) to guide the optimization of inhibitors. acs.org

A typical docking study for this compound would involve preparing the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The resulting binding modes would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

Analysis of Protein-Ligand Interactions and Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the protein and the ligand upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to a series of related azepane derivatives to guide the design of new, more potent analogs. mdpi.comkoreascience.krresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For a series of 3-phenylazepane analogs, a QSAR model could be developed to predict their affinity for a particular receptor. The model would highlight which structural features are most important for activity, for example, the size and electronics of substituents on the phenyl ring or the stereochemistry of the azepane core. This information would be invaluable for medicinal chemists in the rational design of new compounds with improved therapeutic properties.

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

| Electronic | Partial charges, HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP, Polar surface area (PSA) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Shape indices | Atomic connectivity and branching |

Development of Predictive Models for Biological Activity

A key application of computational chemistry is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For scaffolds related to 3-phenylazepane, particularly those targeting opioid receptors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven valuable. researchgate.netmdpi.com These methods build a statistical model by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

For instance, in studies of dibenz[b,e]azepine derivatives, CoMFA and CoMSIA models were successfully built to predict agonistic activities. mdpi.com These models demonstrated high internal consistency and external predictive power, indicating their reliability for forecasting the potency of novel compounds. mdpi.com Similarly, machine learning algorithms like Random Forest have been used to create robust predictive models for opioid receptor activators and inhibitors based on large datasets from high-throughput screening. nih.govresearchgate.net Such models can significantly enrich the hit rate in virtual screening campaigns, prioritizing compounds for experimental testing. nih.govresearchgate.net

The development of these predictive models follows a general workflow:

Data Curation: A dataset of compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. nih.gov

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields for 3D-QSAR, or 2D fingerprints) are calculated for each molecule. researchgate.net

Model Generation: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to correlate the descriptors with biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.comnih.gov

Identification of Key Molecular Descriptors Influencing Potency

Predictive models are not only for forecasting activity but also for identifying the key molecular features, or descriptors, that govern a compound's potency. These descriptors can be physicochemical, electronic, or structural in nature.

In CoMFA/CoMSIA studies, the resulting contour maps provide a visual guide to these influential features. For example, a CoMFA analysis of 11H-dibenz[b,e]azepine derivatives revealed that a bulky substituent at the C-8 position would decrease potency, as indicated by a yellow contour in that region. mdpi.com Conversely, other regions might show that increased positive electrostatic potential or the presence of a hydrogen bond donor enhances activity. nih.gov

For opioid receptor ligands, key interactions often involve a protonated amine forming a salt bridge with an acidic residue (e.g., Aspartate) in the receptor, as well as hydrophobic and aromatic interactions of the phenyl group. biorxiv.org Molecular modeling studies on Meptazinol (B1207559), a 3-phenylazepane derivative, have explored its different conformations and how they fit into opioid pharmacophore models, suggesting that its mixed pharmacological profile may arise from its conformational flexibility. researchgate.net

Below is a table of common molecular descriptors and their potential influence on the biological activity of azepane-like compounds.

| Descriptor Type | Specific Descriptor | Potential Influence on Potency |

| Steric | Molar Volume / Bulk | Can be favorable or unfavorable depending on the size and shape of the receptor's binding pocket. Unfavorable bulky groups can cause steric hindrance. mdpi.com |

| Electronic | Electrostatic Potential | Favorable interactions with charged or polar residues in the binding site can significantly enhance potency. The distribution of partial charges is critical. nih.gov |

| Electronic | Dipole Moment | Influences long-range ligand-receptor recognition and overall solubility. |

| Hydrophobic | LogP (Partition Coefficient) | Crucial for membrane permeability and hydrophobic interactions within the binding pocket. Optimal hydrophobicity is often required. |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule, which relates to how well it fits into the binding site. |

| Structural | Hydrogen Bond Donors/Acceptors | The presence and correct positioning of these groups can lead to strong, specific interactions with the receptor, anchoring the ligand in the binding site. nih.gov |

Virtual Screening and De Novo Ligand Design

Predictive models and structural understanding of ligand-receptor interactions are foundational for two powerful computational strategies in drug discovery: virtual screening and de novo design.

Virtual Screening (VS) is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process can be either ligand-based or structure-based.

Ligand-based VS searches for molecules that are similar to known active compounds, using 2D or 3D similarity metrics. mdpi.com

Structure-based VS uses molecular docking to predict how well compounds from a library will fit into the 3D structure of the target receptor's binding site. nih.gov

Virtual screening campaigns can effectively filter millions of compounds down to a manageable number for experimental testing, significantly increasing the efficiency of hit identification. nih.govnih.gov For targets relevant to the 3-phenylazepane scaffold, such as opioid receptors, virtual screening has been successfully applied to identify novel activators and inhibitors. nih.govresearchgate.net

De Novo Ligand Design , on the other hand, is a more creative computational approach. Instead of searching existing libraries, de novo design algorithms build novel molecules from scratch, piece by piece, directly within the binding site of the target receptor. researchgate.netnih.gov This method aims to generate entirely new chemical entities that are perfectly optimized for the target. Recent advances have incorporated generative deep-learning frameworks to design novel chemotypes with desired activities, such as KOR (kappa-opioid receptor) antagonists. nih.govacs.orgnih.gov

The general process for de novo design involves:

Defining the target's binding pocket.

Placing initial atoms or molecular fragments in favorable positions within the pocket.

Growing or linking these fragments to create a complete molecule.

Scoring and optimizing the designed molecules for binding affinity and drug-like properties.

Both virtual screening and de novo design represent powerful computational tools that can accelerate the discovery of new therapeutic agents based on scaffolds like 3-phenylazepane.

Analytical and Characterization Methodologies for 3 Phenylazepane Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-phenylazepane (B1371516) hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-phenylazepane hydrochloride. nih.gov ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR offers insight into the carbon framework of the molecule. rsc.orgnih.gov

In a study, the ¹H NMR spectrum of a related compound, (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine, showed distinct signals corresponding to the phenyl and azepane protons. biorxiv.org The aromatic protons typically appear as multiplets in the downfield region (δ 7.10-7.26 ppm), while the protons of the azepane ring are observed in the upfield region (δ 1.59-3.55 ppm). biorxiv.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, further confirming the structure. nih.gov

Variable Temperature NMR (VT-NMR) can be utilized to study dynamic processes, such as the ring inversion of the azepane ring or hindered rotation around the N-Boc group in protected derivatives. whiterose.ac.ukrsc.org For instance, in N-Boc-2-phenylazepane, VT-¹H NMR showed coalescence of signals at elevated temperatures, indicating the interconversion of rotamers. whiterose.ac.uk

Table 1: Representative ¹H NMR Data for a 3-Phenylazepane Derivative

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.26 | t, J = 7.5 Hz | 2H | Aromatic CH |

| 7.18 - 7.10 | m | 3H | Aromatic CH |

| 3.95 | d, J = 5.9 Hz | 2H | CH₂ |

| 3.55 - 3.50 | m | 2H | Azepane CH₂ |

| 3.22 - 3.17 | m | 2H | Azepane CH₂ |

| 2.67 - 2.61 | m | 1H | Azepane CH |

| 1.94 - 1.87 | m | 2H | Azepane CH₂ |

| 1.79 - 1.59 | m | 4H | Azepane CH₂ |

Data adapted from a study on (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine. biorxiv.org

Table 2: Representative ¹³C NMR Data for a Phenyl-Substituted Heterocycle

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 147.4 | Aromatic C |

| 144.9 | Aromatic C |

| 138.2 | Aromatic C |

| 129.1 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 63.1 | Azepane CH |

| 49.3 | Azepane CH₂ |

| 36.2 | Azepane CH₂ |

| 23.2 | Azepane CH₂ |

Data adapted from a study on a related phenyl-substituted pyrrolidine (B122466). rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching (as the hydrochloride salt), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the phenyl group. nih.govrsc.org

In situ ReactIR spectroscopy has been employed to monitor the lithiation of N-Boc-2-phenylazepane, a related compound. whiterose.ac.uk This technique allows for real-time tracking of the reaction by observing changes in the carbonyl stretching frequency of the Boc protecting group upon deprotonation. whiterose.ac.uk For example, the C=O stretching frequency of rac-N-Boc-2-phenylazepane was observed at 1694 cm⁻¹, which shifted to 1644 cm⁻¹ upon formation of the lithiated intermediate. whiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.orgnfdi4chem.de This technique is crucial for confirming the molecular formula of the compound. For instance, in the analysis of a related compound, (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine, HRMS was used to find the exact mass of the protonated molecule [M+H]⁺, which was found to be 417.1484, matching the calculated value. biorxiv.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where the molecular ion is fragmented, and the resulting fragment ions are analyzed. nih.gov This provides valuable information about the connectivity of the molecule. For this compound, MS/MS analysis would likely show fragmentation patterns corresponding to the loss of the phenyl group or cleavage of the azepane ring, further confirming its structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) are widely used for the purification and purity analysis of this compound and its derivatives. google.com In several studies, HPLC was utilized to determine the purity of related compounds. biorxiv.orguni-regensburg.de For example, the purity of (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine was determined using an Acquity UPLC CSH C18 column, with a retention time of 1.75 minutes under the specified conditions. biorxiv.org Chiral HPLC can also be employed to separate enantiomers of chiral derivatives of 3-phenylazepane. uni-regensburg.de

Table 3: HPLC Method Parameters for a Related Phenylazepane Derivative

| Parameter | Value |

|---|---|

| Column | Acquity UPLC CSH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |

| Retention Time (t_R) | 1.75 min |

Data adapted from a study on (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization to more volatile forms is a necessary prerequisite for GC-MS analysis. This technique is particularly useful for separating complex mixtures and providing detailed mass spectra for component identification. mdpi.comrsc.org In the context of related azepane structures, GC-MS has been instrumental in monitoring reaction progress and identifying products. For instance, in the synthesis of (2R,7R)-2-methyl-7-phenylazepane, GC-MS was used to determine the diastereomeric ratio of the final product. mdpi.com

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. nih.gov Studies on the volatile compounds in various matrices have demonstrated the utility of GC-MS in identifying a wide array of chemical structures, including aldehydes, ketones, alcohols, and hydrocarbons. nih.govresearchgate.net

Interactive Data Table: Exemplary GC-MS Data for Related Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

| (2R,7R)-2-Methyl-7-phenylazepane (cis) | 10.13 | Not specified | mdpi.com |

| (2R,7S)-2-Methyl-7-phenylazepane (trans) | 10.34 | Not specified | mdpi.com |

| 5-Chloro-2-methoxypent-1-ene | 5.3 | 136, 134, 72, 43, 42, 41, 39 | mdpi.com |

| 6-Chloro-2-methoxyhex-1-ene | 7.0 | 150, 148, 85, 72, 55, 43, 41 | mdpi.com |

Flash Chromatography and Preparative Chromatography for Purification

Purification is a critical step in the synthesis of this compound to isolate the compound of interest from reaction byproducts and unreacted starting materials. Flash chromatography and preparative high-performance liquid chromatography (HPLC) are two commonly employed techniques for this purpose.

Flash chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the solvent through the column, significantly reducing the elution time. It is a widely used method for the purification of organic compounds. semanticscholar.orgrsc.org In the synthesis of derivatives of 3-phenylazepane, flash chromatography with a silica (B1680970) gel stationary phase and solvent systems like ethyl acetate/petroleum ether or dichloromethane/methanol has been successfully used to isolate the desired products. semanticscholar.orggoogle.com

Preparative HPLC is another powerful purification technique that offers higher resolution and is suitable for separating complex mixtures or purifying compounds to a high degree of purity. googleapis.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used. For example, preparative reverse-phase HPLC with a C18 column and a gradient of aqueous hydrochloric acid and acetonitrile has been utilized in the purification of related compounds. google.com

Interactive Data Table: Chromatographic Purification Methods for Azepane Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Compound Type | Reference |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Petroleum ether | 4-(3,5-dimethoxyphenyl)morpholine | semanticscholar.org |

| Flash Chromatography | Silica Gel | Dichloromethane/Methanol (20:1 to 10:1) | 3-phenyl-azepane derivative | google.com |

| Preparative TLC | Silica Gel | 10% DCM/hexanes | 1-phenyl-2-(m-tolyl)pyrrolidine | rsc.org |

| Preparative RP-HPLC | Kromasil® C18 | 95:5 to 20:80 Water (0.03% HCl):Acetonitrile | Diaryl ethers | google.com |

Stereochemical Analysis

The 3-phenylazepane molecule contains a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Determining the enantiomeric composition and the specific rotation of plane-polarized light is crucial for understanding its stereochemistry.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common method for this analysis. rsc.orguni-marburg.de For instance, the enantiomeric excess of chiral lactams, which are precursors to azepanes, has been determined using a Chiralcel OD-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org Similarly, chiral gas chromatography (GC) can be employed for the analysis of volatile chiral compounds. nih.gov

Interactive Data Table: Chiral HPLC Conditions for Related Compounds

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Compound Type | Reference |

| Chiralcel OD-H | Hexane:Isopropanol (90:10) | 0.5 | 220 | Chiral β-substituted lactam | rsc.org |

| Chiralcel OD-H | Hexane:Isopropanol (90:10) | 1.0 | 210 | Chiral β-substituted lactam | rsc.org |

| ChiralCel OD | Hexane:Propan-2-ol (9:1) | Not specified | Not specified | Chiral hydroxylamine (B1172632) derivative | rsc.org |

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. This value is a characteristic property of a chiral compound under specific conditions of concentration, solvent, temperature, and wavelength. scispace.com While optical rotation confirms the presence of a chiral substance and its enantiomeric purity, it does not provide the absolute configuration without comparison to a known standard. For example, a specific rotation of [α]D20 = -44.22 (c = 1.31, CHCl3) was reported for a chiral lactam precursor. rsc.org

Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral molecules. cardiff.ac.uk The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute configuration of a chiral lactam, a key intermediate, was unequivocally determined by X-ray analysis, which then allowed for the assignment of absolute configurations to other related hydrogenation products by analogy. rsc.org This powerful technique has also been used to elucidate the structure of complex organometallic intermediates in reactions involving azepane precursors. bris.ac.uk

Co-crystallization with Target Proteins for Binding Site Analysis

The general process involves obtaining highly pure and stable forms of both the target protein and the ligand, this compound. These are then combined under conditions that favor the formation of a homogenous complex, which is subsequently subjected to crystallization screening. Various techniques, such as vapor diffusion (hanging drop or sitting drop), are employed to find the optimal conditions of precipitants, pH, and temperature that will yield well-ordered crystals of the ligand-protein complex.

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to generate an electron density map. This map is then interpreted to build an atomic model of the protein and the bound ligand. The final refined structure reveals the conformation of this compound within the binding site and its specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the surrounding amino acid residues of the target protein.

For instance, studies on related heterocyclic compounds have successfully utilized this method to understand their binding mechanisms. Although not involving this compound directly, research on inhibitors targeting enzymes like USP5 has demonstrated the utility of co-crystallization. In such studies, derivatives have been co-crystallized, and the resulting structures have provided detailed maps of their interactions within the enzyme's binding pocket. This information is invaluable for optimizing lead compounds to enhance potency and selectivity.

The data derived from such co-crystallization experiments is typically deposited in the Protein Data Bank (PDB) and includes key parameters that describe the quality of the crystal structure.

Table 1: Representative Data from a Hypothetical Co-crystallization Experiment

| Parameter | Description | Example Value |

| PDB ID | Unique identifier for the crystal structure in the Protein Data Bank. | N/A |

| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower values indicate higher resolution. | N/A |

| R-work / R-free | Statistical measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. | N/A |

| Ligand | The small molecule bound to the protein. | 3-Phenylazepane |

| Target Protein | The macromolecule to which the ligand binds. | N/A |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | N/A |

| Interaction Types | The nature of the chemical interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions). | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific co-crystallization data for this compound is not publicly available.

Future research involving the co-crystallization of this compound with its biological targets would be instrumental in defining its molecular interactions and would provide a solid foundation for any subsequent medicinal chemistry efforts aimed at improving its pharmacological profile.

Future Research Directions and Interdisciplinary Prospects

Development of Advanced and Sustainable Synthetic Methodologies

The construction of the azepane ring system presents an ongoing challenge for synthetic chemists. researchgate.net Traditional methods often involve ring-closing or ring-expansion reactions. researchgate.net However, the future lies in developing more efficient, sustainable, and environmentally friendly ("green") synthetic strategies. researchgate.net

Key areas of future development include: